1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one
Description
The compound 1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one features a pyrazole core substituted with a 2,4-dichlorophenyl-thiazolyl group at position 1, a hydroxy group at position 5, and a 3-hydroxy-2-buten-1-one moiety at position 2. The dichlorophenyl substituent enhances lipophilicity, which may influence membrane permeability in biological systems.
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-8(23)5-14(24)15-9(2)21-22(16(15)25)17-20-13(7-26-17)11-4-3-10(18)6-12(11)19/h3-7,21,24H,1-2H3/b14-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZUMUKUHGQQFF-RZNTYIFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)/C(=C/C(=O)C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113371 | |
| Record name | 1-[1-[4-(2,4-Dichlorophenyl)-2-thiazolyl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-17-2 | |
| Record name | 1-[1-[4-(2,4-Dichlorophenyl)-2-thiazolyl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Biological Activity
The compound 1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one (CAS: 245039-17-2) represents a novel chemical entity with potential therapeutic applications. This compound contains a complex structure featuring thiazole and pyrazole moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 410.28 g/mol. Its structure includes:
- A thiazole ring that contributes to its biological activity.
- A pyrazole moiety , which is often associated with anti-inflammatory and analgesic properties.
The presence of the 2,4-dichlorophenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
Anti-inflammatory Effects
Studies have demonstrated that thiazole derivatives can inhibit the inflammatory response. The target compound's structure suggests it may modulate pathways involved in inflammation, particularly through inhibition of nitric oxide production in activated microglia .
Anticancer Potential
The anticancer activity of thiazole and pyrazole derivatives has been widely documented. Compounds with similar structures have shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. For example, compounds in this class have demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The biological activities are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Receptors : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Electronic Effects
The following compounds from the evidence share partial structural motifs with the target:
Compound from
- Structure: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
- Comparison: Replaces the pyrazole-thiazole system with a pyrazolo-pyrimidine core. Contains dimethylthiazole and fluorophenyl groups instead of dichlorophenyl. Lacks hydroxy groups but includes a chromenone moiety.
- Implications: The dimethylthiazole and fluorine substituents reduce electronegativity compared to the dichlorophenyl group in the target.
Compound from
- Structure : 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole .
- Comparison :
- Features a dihydro-pyrazole ring with bromophenyl and fluorophenyl substituents.
- Includes a triazole group absent in the target.
- Implications : The bromophenyl group increases molecular weight and polarizability compared to dichlorophenyl. The dihydro-pyrazole and triazole systems may alter conformational flexibility and binding kinetics.
Compound from
- Structure : 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-butan-1-one .
- Comparison :
- Substitutes the hydroxy-pyrazole with a dihydro-pyrazole ring.
- Replaces the thiazolyl group with isopropylphenyl and chlorophenyl substituents.
- The isopropylphenyl group introduces steric bulk, which may hinder interactions with planar binding sites.
Comparative Data Table
Research Implications and Hypotheses
Hydrogen Bonding : The target’s dual hydroxy groups may enhance binding to hydrophilic targets (e.g., enzymes, receptors) compared to analogs lacking these moieties .
Lipophilicity : The dichlorophenyl-thiazole system likely increases membrane permeability relative to dimethylthiazole () or bromophenyl () analogs.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodology :
- Key Steps :
- Cyclocondensation : React 2,4-dichlorophenylthiazole precursors with substituted pyrazole intermediates under reflux in ethanol or acetonitrile.
- Hydroxylation : Introduce hydroxyl groups via oxidative conditions (e.g., H2O2/acetic acid) or catalytic methods.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Optimization :
- Vary temperature (60–100°C), solvent polarity, and catalyst (e.g., p-toluenesulfonic acid) to improve yield.
- Monitor reaction progress via TLC or HPLC.
Reference : Similar synthetic strategies for pyrazole-thiazole hybrids are detailed in .
Q. How can the molecular structure and purity of this compound be confirmed?
Methodology :
- Spectroscopy :
- NMR : Assign peaks for thiazole (δ 7.5–8.5 ppm), pyrazole (δ 6.0–7.0 ppm), and hydroxyl protons (broad singlet, δ 10–12 ppm).
- IR : Confirm hydroxyl (3200–3500 cm<sup>-1</sup>) and carbonyl (1650–1750 cm<sup>-1</sup>) stretches.
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Crystallography : Single-crystal X-ray diffraction (see Table 1 ) resolves bond angles/lengths and confirms stereochemistry .
Table 1 : Selected X-ray crystallographic data (analogous compounds)
| Bond/Angle | Value (Å/°) | Reference |
|---|---|---|
| C–N (thiazole) | 1.32 | |
| C–O (hydroxyl) | 1.36 | |
| Dihedral angle | 12.5° |
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity and stability under varying conditions?
Methodology :
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Simulate solvation effects (water, DMSO) using PCM models.
- Molecular Dynamics (MD) :
- Model thermal stability (298–500 K) to assess decomposition pathways.
- pH-Dependent Studies :
- Use Schrödinger’s Epik module to predict protonation states and solubility.
Reference : Structural analogs in validate computational approaches.
Q. How can researchers address contradictions in reported biological activities across studies?
Methodology :
- Experimental Variables :
- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
- Compare IC50 values under identical protocols.
- Structural Analog Analysis :
- Test derivatives (e.g., halogen substitution, hydroxyl positioning) to isolate bioactivity drivers (see Table 2 ).
- Meta-Analysis :
- Use statistical tools (e.g., ANOVA) to reconcile discrepancies in potency data.
Table 2 : Bioactivity trends in pyrazole-thiazole analogs
| Substituent | Activity (IC50, μM) | Reference |
|---|---|---|
| 2,4-Dichlorophenyl | 0.45 | |
| 4-Fluorophenyl | 1.20 | |
| Hydroxyl position | Varies 10-fold |
Q. What strategies stabilize the enol-keto tautomerism of the β-hydroxyketone moiety?
Methodology :
- Crystallographic Analysis :
- Compare X-ray structures to identify dominant tautomeric forms.
- Solvent Effects :
- Use polar aprotic solvents (DMSO) to stabilize enolic forms via hydrogen bonding.
- Chelation :
- Introduce metal ions (e.g., Cu<sup>2+</sup>) to lock the keto form, monitored via UV-Vis spectroscopy.
Reference : Tautomer stabilization in β-diketones is discussed in .
Q. How can regioselectivity challenges during functionalization be mitigated?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
